molecular formula C16H28S B010105 3-Dodecylthiophene CAS No. 104934-53-4

3-Dodecylthiophene

Cat. No.: B010105
CAS No.: 104934-53-4
M. Wt: 252.5 g/mol
InChI Key: RFKWIEFTBMACPZ-UHFFFAOYSA-N
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Description

3-Dodecylthiophene is an organic compound with the molecular formula C16H28S. It is a derivative of thiophene, where a dodecyl group is attached to the third carbon of the thiophene ring. This compound is known for its good electronic properties and is primarily used in the development of p-type semiconducting polymers. It is a conjugating monomer that can be used as an active layer on semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Dodecylthiophene can be synthesized from 3-bromothiophene and halogenated hydrocarbons in a single step. The reaction involves the use of magnesium turnings in anhydrous tetrahydrofuran (THF) under reflux conditions. The mixture is then cooled, and a nickel catalyst is added, followed by the slow addition of 3-bromothiophene .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Dodecylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Dodecylthiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Butylthiophene
  • 3-Hexylthiophene
  • 3-Octylthiophene
  • 3-Decylthiophene

Comparison: 3-Dodecylthiophene is unique due to its longer alkyl chain, which provides better solubility and processability compared to its shorter-chain analogs. This makes it particularly useful in applications requiring high-performance semiconducting materials. The longer alkyl chain also enhances the thermal stability of the resulting polymers .

Properties

IUPAC Name

3-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKWIEFTBMACPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104934-53-4
Record name Poly(3-dodecylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104934-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40369961
Record name 3-Dodecylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104934-52-3
Record name 3-Dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dodec-1-yl)thiophene
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Synthesis routes and methods I

Procedure details

Heterocycles can also be easily included in the copolymer chain. The literature records the preparation of an insoluble cyano-substituted alternating polymer derived from thiophene-2,5-diacetonitrile and thiophene-2,5-dicarboxaldehyde (Kossmehl, G. Ber. Bunsenges. Phys. Chem., 1979, 83, 417) and copolymers based on the thiophene-2,5-dicarboxaldehyde and 2,5-dimethoxyterephthaldehyde (H. Horhold, Z. Chem., 1972, 12). The bischloromethylation of 3-dodecylthiophene gave the unstable product (17), which was immediately treated with cyanide to give the bisnitrile (18). Alternatively, the bis-aldehyde (19) can be synthesized from (17) in 3 steps in an analogous fashion to before. Condensation of (18) with (7) gave a purple polymer (onset of absorbance of 670 nm).
[Compound]
Name
Heterocycles
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0 (± 1) mol
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reactant
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[Compound]
Name
cyano-substituted
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a freshly prepared dodecylmagnesium bromide (from 45 mmoles of dodecyl bromide and 45 mmoles of magnesium) in anhydrous diethyl ether (100 ml) was added 3-bromothiophene (45 mmoles) in diethyl ether (25 ml) at ambient temperature under argon and then bis-(1,2-diphenylphosphino)ethane nickel (II) chloride (0.25 g) was added. The reaction mixture was stirred overnight at ambient temperature and then hydrolyzed with ice and saturated aqueous ammonium chloride. The aqueous layer was extracted with diethyl ether (3×25 ml) and the organic phases were combined, washed with water (3×25 ml), dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product was purified by distillation in vacuo and then flash chromatography to afford the desired product.
Name
dodecylmagnesium bromide
Quantity
45 mmol
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
bis-(1,2-diphenylphosphino)ethane nickel (II) chloride
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Dodecylthiophene?

A1: this compound has the molecular formula C16H28S and a molecular weight of 252.44 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A: Yes, poly(this compound) (P3DDT), the polymerized form of this compound, displays characteristic vibrational bands in the Cβ-H out-of-plane bending region of its FTIR spectrum. Specifically, the band at 827 cm−1 is assigned to the form II modification, the 806 cm−1 band to an intermediate phase with twisted main chains and ordered side chains, and the component at 800 cm−1 to doped segments. []

Q3: How does the choice of solvent affect the structure of poly(this compound) (P3DDT) thin films?

A: The solvent used to cast P3DDT thin films significantly impacts their structure. Films cast from toluene tend to exhibit better uniformity and ordering compared to those cast from chloroform or chlorobenzene. [] The rate of solvent evaporation also plays a role, with slower evaporation leading to better ordering in multilayer films. [] Additionally, the addition of a poor solvent, such as anisole, to a well-dissolved solution of P3DDT can induce the formation of nanowhiskers. []

Q4: Can the conductivity of P3DDT be affected by thermal treatment?

A: Yes, thermal dedoping of iodine-doped P3DDT can significantly affect its conductivity. Heating above 200°C can lead to a partial or complete loss of conductivity, likely due to structural changes and oxidation. [] This dedoping process appears irreversible at higher temperatures. []

Q5: How does blending P3DDT with low-density polyethylene (LDPE) affect its properties?

A: Blending P3DDT with LDPE leads to separate crystallizations of each component. In blends with low P3DDT content, P3DDT acts as a nucleating agent, influencing the crystal structure of LDPE. [] Doping these blends increases intermolecular forces, resulting in more compact packing and uniform P3DDT dispersion. [] Notably, blending improves the thermal stability of both P3DDT and LDPE, with a 5 wt% P3DDT blend exhibiting particularly enhanced stability. []

Q6: What is the impact of incorporating silicon nanowires into P3DDT films for field-effect transistor applications?

A: Adding silicon nanowires to P3DDT solutions before film formation significantly enhances the field-effect mobility of the resulting films. The silicon nanowires, acting as fast conducting channels between P3DDT's crystalline regions, lead to a remarkable increase in charge carrier mobility, from 0.015 cm2/Vs for pristine P3DDT films to up to 0.68 cm2/Vs for the blend films. [] This improvement is attributed to the high conductivity of the silicon nanowires. []

Q7: How does using an ion gel as the dielectric layer, compared to SiO2, impact the performance of P3DDT-based field-effect transistors?

A: Replacing the traditional SiO2 dielectric layer with an ion gel in P3DDT-based field-effect transistors leads to a substantial enhancement in charge carrier mobility. The mobility increases from 0.68 cm2/Vs for SiO2-based devices to 6.2 cm2/Vs for ion gel-based devices. [] This improvement is attributed to the enhanced dielectric properties of the ion gel. []

Q8: How does P3DDT interact with single-walled carbon nanotubes (SWNTs)?

A: P3DDT can non-covalently functionalize SWNTs, improving their solubility in various organic solvents like THF, dichlorobenzene, chloroform, and toluene. [] This interaction leads to a red-shift in the UV-Vis absorption maximum of P3DDT due to the planarization of its backbone upon adsorption onto the SWNT surface. [] The resulting P3DDT-SWNT complexes exhibit good solution stability even at elevated temperatures. []

Q9: What is the role of regioregularity in P3DDT-based block copolymers?

A: Regioregularity (RR) significantly impacts the self-assembly and crystallization behavior of P3DDT-based block copolymers. Higher RR leads to smaller domain spacings in both lamellar and cylindrical morphologies due to stronger crystallization and liquid crystalline interactions. [, ] Additionally, the crystallization mode is influenced by RR, with lower RR P3DDT crystallizing within glassy domains and high RR P3DDT crystallizing above the glass transition temperature, impacting the final morphology. []

Q10: How does P3DDT behave in dilute solutions?

A: In dilute solutions, regioregular P3DDT displays metastable aggregation under various conditions, including temperatures as high as 65 °C. [] Depending on factors like temperature and solvent, these aggregates can exhibit different shapes, such as disk-like or elongated structures, reflecting the complex interplay of intermolecular forces. [] These findings highlight the importance of considering thermal history when working with P3DDT solutions.

Q11: Can P3DDT be used in photovoltaic devices?

A: Yes, P3DDT shows potential for photovoltaic applications. For instance, a heterostructure composed of a diamond thin film and C60-doped P3DDT exhibited a quantum efficiency of 1.8% in the UV region. [, ] The diamond film acts as a protective, anti-reflective, and light-trapping layer, enhancing the device's performance. [, ]

Q12: What is the impact of the alkyl side chain length in poly(3-alkylthiophene)s on their crystallization and melting behavior?

A: The length of the alkyl side chain significantly affects the crystallization and melting behavior of poly(3-alkylthiophene)s. For instance, P3BT, P3OT, and P3DDT exhibit different equilibrium melting temperatures (Tm0) of 321, 230, and 175 °C, respectively. [] This trend highlights the influence of side chain length on intermolecular interactions and packing within the crystalline lattice.

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